molecular formula C13H8F6N2O2S B2816029 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid CAS No. 1797040-33-5

2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid

Cat. No.: B2816029
CAS No.: 1797040-33-5
M. Wt: 370.27
InChI Key: HHWKYLXAVJLBSV-UHFFFAOYSA-N
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Description

2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a thiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with the Amino Group: The 3,5-bis(trifluoromethyl)phenyl group is coupled with the thiazole ring through an amination reaction, often facilitated by a palladium catalyst.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.

Medicine

Medically, this compound may serve as a lead compound for the development of new drugs, particularly those targeting diseases where trifluoromethyl groups enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)propionic acid
  • 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)butyric acid

Uniqueness

Compared to similar compounds, 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility and reactivity. The presence of the trifluoromethyl groups also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2O2S/c14-12(15,16)6-1-7(13(17,18)19)3-8(2-6)20-11-21-9(5-24-11)4-10(22)23/h1-3,5H,4H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWKYLXAVJLBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC2=NC(=CS2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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